

Synthesis of Methyl tetrahydro-2H-pyran-3-carboxylate: An Application Note and Protocol

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Compound of Interest

Compound Name: Methyl tetrahydro-2H-pyran-3-carboxylate

Cat. No.: B177482

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This document provides a comprehensive, step-by-step protocol for the synthesis of **Methyl tetrahydro-2H-pyran-3-carboxylate**, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of an unsaturated precursor, Methyl 3,4-dihydro-2H-pyran-5-carboxylate, followed by catalytic hydrogenation to yield the saturated target molecule.

Step 1: Synthesis of Methyl 3,4-dihydro-2H-pyran-5-carboxylate

This initial step involves a condensation and intramolecular O-alkylation reaction. The protocol is adapted from established industrial processes.[\[1\]](#)

Experimental Protocol

- Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with methanol.
- Addition of Reactants: To the methanol, add 1-bromo-3-chloropropane and methyl acetoacetate.
- Initiation of Reaction: While maintaining the temperature between 30-40°C, slowly add sodium methoxide powder in portions. The reaction is exothermic, and the temperature should be carefully controlled.

- Reaction Progression: After the addition of sodium methoxide is complete, the reaction mixture is stirred at 30-40°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then purified by fractional distillation to yield the crude Methyl 3,4-dihydro-2H-pyran-5-carboxylate.

Quantitative Data Summary

Parameter	Value	Reference
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Reactants		
1-bromo-3-chloropropane	2.0 mol	[1]
Methyl acetoacetate	2.15 mol	[1]
Sodium methoxide	2.96 mol	[1]
Methanol (solvent)	780.0 mL	[1]
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Reaction Conditions		
Temperature	30-40 °C	[1]
Atmosphere	Nitrogen	[2]
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Purification		
Method	Fractional Distillation	[1]
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Step 2: Catalytic Hydrogenation to Methyl tetrahydro-2H-pyran-3-carboxylate

The second step involves the reduction of the carbon-carbon double bond in the dihydropyran ring via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. This is a standard and effective method for the saturation of alkenes.[3]

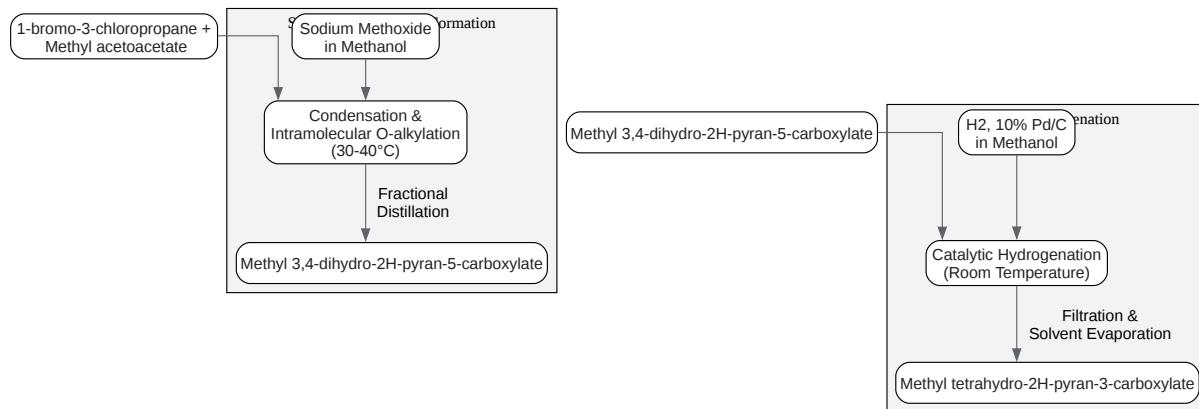
Experimental Protocol

- Safety Precaution: Palladium on carbon can be pyrophoric. Handle in a well-ventilated fume hood and do not allow the used catalyst to dry.[3][4]
- Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve Methyl 3,4-dihydro-2H-pyran-5-carboxylate in a suitable solvent such as methanol or ethyl acetate.[5]
- Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).[4]
- Hydrogenation: The reaction flask is then purged with hydrogen gas and the reaction is stirred vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is suitable for atmospheric pressure reactions) at room temperature.[3][4]
- Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is fully consumed.
- Work-up and Purification: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.[4] The filter cake should be washed with the reaction solvent and kept wet until proper disposal. The filtrate is concentrated under reduced pressure to yield **Methyl tetrahydro-2H-pyran-3-carboxylate**. Further purification can be achieved by silica gel chromatography if necessary.

Quantitative Data Summary

Parameter	Value/Range	Reference
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Reactants		
Methyl 3,4-dihydro-2H-pyran-5-carboxylate	1.0 equiv	
10% Palladium on Carbon	5-10 mol%	[3]
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Reaction Conditions		
Solvent	Methanol or Ethyl Acetate	[5]
Hydrogen Pressure	1 atm (balloon) to 6 bar	[3][4]
Temperature	Room Temperature to 30°C	[3]
Reaction Time	5.5 - 24 hours (monitor by TLC)	[3]
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Yield		
Expected Yield	>90%	[3]
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Synthesis Workflow

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Caption: Overall synthesis workflow for **Methyl tetrahydro-2H-pyran-3-carboxylate**.

Logical Relationship of Synthesis Steps

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Caption: Logical progression from starting materials to the final product.

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